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Compound of Interest

Compound Name: C12H16BrN5O

Cat. No.: B15173407 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals identify and

resolve common artifacts in NMR spectra.

Frequently Asked Questions (FAQs)
Q1: Why is my baseline not flat or rolling?

A rolling or distorted baseline in an NMR spectrum can be caused by a few factors.[1] One

common reason is an improperly set first-order phase correction.[1] Additionally, a very broad

peak, often from a solid impurity or the polymer in the NMR tube, can make the baseline

appear to roll.[1] A distorted first data point of the Free Induction Decay (FID) can also lead to a

crooked baseline.[1]

Troubleshooting Guide: Baseline Distortion
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Parameter Typical Value
Observed in Case of Rolling

Baseline

Baseline Flatness Flat across the spectrum Undulating or tilted baseline

Integral Accuracy High
Inaccurate, especially for

broad peaks

Peak Shape Symmetrical Lorentzian
May appear distorted on the

rolling baseline

Experimental Protocol for Correction:

Re-process the Spectrum:

In your NMR processing software, re-apply the phasing corrections.

First, adjust the zero-order phase (ph0) to make the tallest peak in the spectrum

symmetrical and sharp.

Next, adjust the first-order phase (ph1) to make the baseline flat across the entire

spectrum. This is often an iterative process with ph0.

Backward Linear Prediction:

If re-phasing does not correct the baseline, it may be due to a truncated or distorted first

few data points of the FID.

Use a backward linear prediction algorithm in your software to reconstruct the initial part of

the FID before Fourier transformation.

Baseline Correction Algorithms:

Most NMR software packages have automated or manual baseline correction functions.

Apply a polynomial fitting or a Whittaker smoother baseline correction. Be cautious with

automated routines as they can sometimes distort peak integrals.

Troubleshooting Workflow: Baseline Correction
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Caption: Workflow for correcting a rolling baseline.

Q2: My peaks are broad and not sharp. What is the problem?

Broadened peaks in an NMR spectrum are a common sign of poor magnetic field homogeneity,

which is adjusted through a process called shimming.[1] Asymmetrically broadened peaks

often point to a misadjustment of higher-order shims (like Z2), while symmetrically broadened

peaks suggest an issue with lower-order shims (like Z1).[1] Other causes can include the

presence of paramagnetic impurities, chemical exchange, or high sample viscosity.

Troubleshooting Guide: Peak Broadening

Parameter
Expected Value (Small

Molecule)

Observed in Case of Broad

Peaks

Linewidth (at half-height) < 1 Hz > 2 Hz

Peak Shape Symmetrical Lorentzian
Asymmetrical or broad

Gaussian-like

Resolution of Multiplets Clearly resolved J-coupling Unresolved, broad multiplets

Experimental Protocol for Shimming:

Lock and Shim:
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Ensure the sample is properly locked on the deuterated solvent signal. The lock level

should be stable and as high as possible.

Begin by adjusting the Z1 and Z2 shims to maximize the lock level.[1] Z1 affects the

symmetrical shape of the lock signal, while Z2 affects its height.

Proceed to adjust the X, Y, and other higher-order shims as needed, always aiming to

maximize the lock level. Many modern spectrometers have automated shimming routines

that are highly effective.

Sample Preparation Check:

If shimming does not resolve the issue, check the sample for precipitated material.

Centrifuge the sample if necessary.

Ensure the sample is not too viscous. Dilute if possible.

Consider filtering the sample to remove any potential paramagnetic impurities (e.g., dust,

metal fragments).

Troubleshooting Workflow: Poor Shimming
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Caption: Workflow for addressing broadened NMR peaks.

Q3: Why do I see a strange "glitch" or artifact in the exact center of my spectrum?

An artifact appearing at the exact center of the spectrum is often a "quadrature glitch" or

"center artifact".[1] This arises from a slight imbalance in the quadrature detectors of the
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spectrometer.[1] While often small, it can interfere with peaks in the middle of the spectral

window and can sometimes cause issues with automatic phasing routines.[1]

Troubleshooting Guide: Quadrature Glitch

Artifact Property Description

Position
Exactly in the center of the spectral window

(SW)

Appearance
Can be a positive or negative spike, or a

distorted shape

Effect
Can obscure real signals and affect automatic

phasing

Experimental Protocol for Mitigation:

Adjust Spectral Width:

Change the spectral width (SW) and the transmitter offset (O1p) so that the center of the

spectrum is in a region with no signals. This moves the artifact to a clean region of the

baseline.

Increase Number of Scans:

The intensity of the quadrature glitch relative to the signal often decreases with an

increased number of scans. Acquiring more transients can improve the signal-to-noise

ratio and make the glitch less prominent.[1]

Instrument Calibration:

If the artifact is persistent and problematic, the spectrometer's quadrature balance may

need to be recalibrated by a qualified engineer.

Troubleshooting Workflow: Center Artifact
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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